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5-(6-Hydroxy-7,7-dimethyl-3a,4,5,6-tetrahydrofuro[3,2-g]chromen-2-yl)benzene-1,3-diol

Cat. No.: B175704
CAS No.: 102841-46-3
M. Wt: 328.4 g/mol
InChI Key: OXSJQIXSXQJWOZ-UHFFFAOYSA-N
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Description

Botanical Sources of Moracin P and Related Benzofuran (B130515) Derivatives

The principal natural reservoirs of Moracin P are species within the Morus genus, commonly known as mulberry trees. Notably, Morus alba (white mulberry) and Morus mesozygia (African mulberry) have been identified as primary sources of this compound. nih.govnih.gov Moracin P is one of several 2-arylbenzofuran derivatives found in these species, co-occurring with related compounds such as Moracin O and Moracin M. nih.govnih.gov The presence of these compounds is considered a chemotaxonomic marker for plants belonging to the Morus genus. nih.gov

Morus alba is a deciduous tree native to Asia, particularly China, but is now cultivated in various tropical, subtropical, and temperate regions. nih.gov Morus mesozygia, or the African mulberry, is a shrub or tree found across tropical Africa, from Senegal to Ethiopia and south to Angola and Mozambique. nih.govdrummondlab.org

Table 1: Primary Botanical Sources of Moracin P Press the button to view the data.

Botanical Species Common Name Family Confirmed Presence of Moracin P
Morus alba White Mulberry Moraceae Yes nih.gov
Morus mesozygia African Mulberry Moraceae Yes nih.gov

In academic and traditional contexts, the most significant source for the isolation of Moracin P is Mori Cortex Radicis, the dried root bark of Morus alba. nih.gov In traditional medicine, this part of the plant is referred to as "Sohakuhi". nih.gov Research has consistently utilized the root bark for extracting and identifying Moracin P and its structural analogs. nih.gov

Benzofuran derivatives, the broader chemical class to which Moracin P belongs, are widely distributed in the plant kingdom. While Moracin P itself is strongly associated with the Morus genus, the core benzofuran structure is found in numerous other plant families. These include, but are not limited to, Asteraceae, Rutaceae, and Leguminosae. Compounds with a benzofuran nucleus have been isolated from a diverse range of botanical species, highlighting the widespread occurrence of this heterocyclic scaffold in nature.

Academic Methodologies for Isolation and Purification from Natural Extracts

The isolation and purification of Moracin P from its natural botanical sources involve a multi-step process that leverages the compound's physicochemical properties. Standard laboratory procedures include an initial extraction followed by sophisticated chromatographic techniques to achieve high purity.

The initial step in isolating Moracin P involves extracting the compound from the plant material, typically the dried and pulverized root bark of Morus alba. Various solvents are employed to draw out the desired chemical constituents.

Commonly used solvents for the extraction of benzofurans and other phenolic compounds from Morus species include:

Methanol (B129727): Often used to create a crude extract which is then further partitioned. nih.gov

Ethyl Acetate (B1210297): Used in liquid-liquid partitioning to separate compounds based on their polarity. Moracin P is typically found in the ethyl acetate fraction of a methanol extract. nih.gov

Water: Hot water or aqueous ethanol (B145695) solutions are also utilized, particularly for creating extracts intended for initial screening or for isolating more polar compounds.

The choice of solvent is critical as it influences the profile of compounds extracted. For instance, ethanol extracts of Morus alba have been shown to contain a higher concentration of phenols and flavonoids compared to water extracts.

Table 2: Solvents Used in the Extraction of Moracin P and Related Compounds Press the button to view the data.

Solvent Type of Extract Purpose
Methanol (MeOH) Crude Extract Initial extraction from plant material. nih.gov
Ethyl Acetate (EtOAc) Fractionated Extract Partitioning from a methanol extract to isolate medium-polarity compounds like Moracin P. nih.gov
Water (H₂O) Aqueous Extract Used for initial screening and extraction of polar compounds.
Ethanol (EtOH) Alcoholic Extract Effective for extracting a broad range of phenolic compounds.

Following extraction, the crude mixture undergoes purification using chromatographic methods. These techniques separate individual compounds from the complex extract based on their differential affinities for a stationary phase and a mobile phase.

Medium-Pressure Liquid Chromatography (MPLC): MPLC is often used as a preliminary purification step. In the isolation of Moracin P, a reverse-phase MPLC (RP-MPLC) system has been documented. nih.gov One specific method involved using a chloroform-methanol (CHCl₃-MeOH) gradient to fractionate the ethyl acetate layer of a methanol extract, which led to the successful identification of Moracin O and P. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification and analytical confirmation, High-Performance Liquid Chromatography is the method of choice. A specific reverse-phase HPLC (RP-HPLC) method has been described for the analysis of extracts containing Moracin P. nih.gov This technique offers high resolution and sensitivity, allowing for the precise separation of closely related benzofuran derivatives. The details of a published method are outlined in the table below. nih.gov

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for Moracin P Analysis Press the button to view the data.

Parameter Specification
Column Capcell Pak C18 MG III S-5 (4.5×250 mm, 5 µm) nih.gov
Mobile Phase Gradient elution with Acetonitrile (B52724) (A) and Water (B) nih.gov
Gradient Program 0–4 min, 5% A; 4–8 min, 5–10% A; 8–12 min, 10–15% A; 12–15 min, 15–20% A; 15–18 min, 20–25% A; 18–21 min, 25–30% A; 21–25 min, 30–35% A; 25 min, 40% A nih.gov
Flow Rate 1 ml/min nih.gov
Temperature 40°C nih.gov
Detection UV at 254 nm nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O5 B175704 5-(6-Hydroxy-7,7-dimethyl-3a,4,5,6-tetrahydrofuro[3,2-g]chromen-2-yl)benzene-1,3-diol CAS No. 102841-46-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102841-46-3

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

5-(6-hydroxy-7,7-dimethyl-3a,4,5,6-tetrahydrofuro[3,2-g]chromen-2-yl)benzene-1,3-diol

InChI

InChI=1S/C19H20O5/c1-19(2)18(22)7-11-3-10-6-15(23-16(10)9-17(11)24-19)12-4-13(20)8-14(21)5-12/h4-6,8-10,18,20-22H,3,7H2,1-2H3

InChI Key

OXSJQIXSXQJWOZ-UHFFFAOYSA-N

Isomeric SMILES

CC1([C@H](CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C

Appearance

Powder

Synonyms

moracin P

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Moracin P

Academic Methodologies for Isolation and Purification from Natural Extracts

Role of Spectroscopic Techniques in Initial Structural Elucidation in Research Contexts

The determination of the precise molecular structure of a newly isolated natural product like Moracin P is a critical step that relies on the integrated use of several spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow researchers to build a complete and accurate picture of the molecule's atomic arrangement. The structural elucidation of Moracin P is a definitive example of this analytical process. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a foundational technique used to determine the molecular weight and elemental formula of a compound. For Moracin P, high-resolution mass spectrometry (HRESIMS) provides a highly accurate mass measurement. This technique established the molecular formula of Moracin P as C₁₉H₁₈O₅. nih.gov This formula is critical as it reveals the exact number of carbon, hydrogen, and oxygen atoms in the molecule, which is the first step in piecing together its structure.

Mass Spectrometry Data for Moracin P
Technique High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Molecular Formula C₁₉H₁₈O₅
Exact Mass 326.1154 g/mol
Data sourced from PubChem CID 25208124. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are used.

¹H-NMR Spectroscopy : This technique identifies the different types of hydrogen atoms (protons) in the molecule. The spectrum shows signals at different chemical shifts (δ), indicating the electronic environment of each proton. The splitting patterns (e.g., singlet, doublet, triplet) reveal the number of neighboring protons, helping to establish how different fragments of the molecule are connected.

¹³C-NMR Spectroscopy : This method provides a count of the distinct carbon atoms in the molecule. The chemical shift of each carbon signal indicates its type (e.g., aromatic, aliphatic, carbonyl), which is crucial for identifying the core skeleton and functional groups of the compound.

While the specific, fully assigned spectral data for Moracin P is detailed in specialized chemical literature, the analysis of related moracin compounds reveals the characteristic signals expected for its 2-arylbenzofuran core, the attached diol-substituted benzene (B151609) ring, and the dihydrofurochromene moiety. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds present. For Moracin P, the IR spectrum would confirm the presence of key functional groups. For instance, a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) groups. vscht.czjackwestin.com Bands in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic rings. vscht.cz

Typical Infrared (IR) Absorption Regions for Functional Groups in Moracin P
Wavenumber (cm⁻¹) Functional Group Assignment
3600-3200O-H Stretching (from hydroxyl groups)
3100-3000C-H Stretching (from aromatic rings)
3000-2850C-H Stretching (from aliphatic groups)
1620-1450C=C Stretching (from aromatic rings)
1260-1000C-O Stretching (from ether and alcohol groups)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems (alternating single and double bonds). The benzofuran (B130515) structure of Moracin P contains extensive conjugation, causing it to absorb light in the ultraviolet or visible region. The wavelength of maximum absorbance (λmax) is a characteristic feature that supports the identification of the chromophore system present in the molecule. medchemexpress.comresearchgate.net

Biosynthesis and Enzymology of Moracin P

Proposed Biosynthetic Pathways of Moracins

Putative biosynthetic pathways for moracins have been proposed based on the identification of intermediates and the activity of key enzymes. semanticscholar.orgnih.govnih.gov

Tracing to the Phenylpropanoid Pathway

Moracins are speculated to originate from the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of a wide variety of phenolic compounds. semanticscholar.orgnih.govnih.gov This pathway begins with the amino acid phenylalanine, which is sequentially converted to p-coumaroyl-CoA through the action of enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). semanticscholar.orgnih.govtandfonline.com p-Coumaroyl-CoA serves as a central intermediate in the biosynthesis of numerous plant natural products, including flavonoids, stilbenes, and coumarins, in addition to moracins. wikipedia.orgwikidata.org

Key Enzymatic Steps (e.g., p-coumaroyl-CoA 2′-hydroxylase, stilbene (B7821643) synthase)

Several key enzymatic steps are proposed to be involved in the biosynthesis of moracins. One such enzyme is p-coumaroyl CoA 2′-hydroxylase (C2′H), which catalyzes the hydroxylation of p-coumaroyl-CoA to form 2′,4′-dihydroxycinnamoyl CoA. semanticscholar.orgnih.govtandfonline.com This step is considered important for the biosynthesis of certain stilbenoids and moracins in mulberry. nih.govacs.org

Another enzyme implicated is stilbene synthase (STS). STS typically catalyzes the reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form stilbenes like resveratrol. semanticscholar.orgnih.govacs.org In the context of moracin biosynthesis, STS is proposed to utilize 2′,4′-dihydroxycinnamoyl CoA and malonyl-CoA to form oxyresveratrol (B150227), a stilbene found in mulberry that shares structural similarities with moracin M. semanticscholar.orgnih.govnih.govtandfonline.com This suggests that C2'H acts upstream of STS, providing the hydroxylated substrate for the synthesis of oxyresveratrol, which is then converted to moracin M. biorxiv.orgbiorxiv.org

Identification of Key Biosynthetic Intermediates

Identifying the intermediate compounds in the biosynthetic pathway is crucial for understanding the steps involved in the formation of complex molecules like Moracin P.

Moracin M as a Putative Precursor in Moracin Biosynthesis

Moracin M is considered a key precursor for the generation of other moracins due to its relatively simple structure. semanticscholar.orgnih.gov Enzymatic assays have shown that oxyresveratrol can be converted into moracin M through the action of enzymes referred to as moracin M synthase(s) (MMS). nih.gov This conversion involves the formation of the benzofuran (B130515) ring structure characteristic of moracins and is an enzymatically driven process. nih.gov Further modifications of moracin M, such as prenylation and oxidative cyclization, are common steps in the biosynthesis of more complex moracin derivatives. semanticscholar.orgnih.govtandfonline.com

Genetic and Molecular Basis of Moracin Biosynthesis

Understanding the genetic and molecular basis involves identifying the genes encoding the enzymes responsible for moracin biosynthesis and the regulatory mechanisms controlling their expression.

De novo Transcriptome Analysis for Pathway Gene Identification

De novo transcriptome sequencing has been employed to identify candidate genes involved in moracin biosynthesis in Morus alba. semanticscholar.orgacs.orgnih.gov By analyzing gene expression in different tissues and under various conditions, researchers can identify unigenes (assembled sequences representing transcripts) that are potentially involved in the pathway. semanticscholar.orgnih.govnih.gov Differential expression analysis and coexpression analysis are used to pinpoint candidate genes encoding key enzymes like those in the phenylpropanoid pathway (PAL, C4H, 4CL), C2′H, and STS. semanticscholar.orgnih.govacs.org Real-time quantitative reverse transcription PCR (qRT-PCR) is then used to validate the expression levels of these identified unigenes. nih.govnih.gov This approach helps to shed light on the putative biosynthetic pathway and provides a basis for further functional characterization of the genes and enzymes involved in moracin production. nih.govnih.gov

Characterization of Relevant Enzymes (e.g., Prenyltransferases, Oxidative Cyclases)

Prenylation and oxidative cyclization are highlighted as significant modifications in the biosynthesis of moracins. nih.govacs.orgsemanticscholar.org Prenyltransferases (PTs) are crucial enzymes in this process, catalyzing the transfer of prenyl groups to aromatic substrates like flavonoids, coumarins, and stilbenoids. nih.govacs.orgresearchgate.net Studies in Morus alba have identified and characterized several UbiA prenyltransferases involved in the regioselective prenylation and geranylation of moracin substrates. researchgate.netresearchgate.net Molecular docking and dynamics simulations have provided insights into the substrate-induced conformational changes in these enzymes and the differential binding with substrates like moracin M. researchgate.netresearchgate.net

One specific stilbenoid-specific prenyltransferase, Morus alba oxyresveratrol geranyltransferase (MaOGT), has been identified and characterized. oup.comoup.com This enzyme recognizes oxyresveratrol and geranyl diphosphate (B83284) (GPP) as substrates, catalyzing the prenylation of oxyresveratrol to produce chlorophorin. oup.comoup.com While MaOGT shows a strong preference for GPP, it can also catalyze the attachment of isopentenyl pyrophosphate (IPP). oup.com MaOGT shares common features with other aromatic PTs, including multiple transmembrane regions, conserved functional domains, and targeting to plant plastids. oup.comoup.com

Oxidative cyclization is another key step in moracin biosynthesis, particularly in the formation of the benzofuran ring. nih.govsemanticscholar.org Enzymes like cytochrome P450s (CYP450s) have been implicated in the formation of furan (B31954) and pyran rings in moracins. semanticscholar.org Additionally, Morus alba moracin C oxidase (MaMO) and Morus alba Diels–Alderase (MaDA) have been identified as key enzymes in the downstream pathway leading to moracin-derived Diels–Alder adducts like chalcomoracin. semanticscholar.orgbeilstein-journals.org These enzymes were identified using a method termed "biosynthetic intermediate probe (BIP)-based target identification". beilstein-journals.org

Transcriptional Regulation of Biosynthetic Genes

Transcriptome analysis has been employed to identify candidate genes involved in moracin biosynthesis and their transcriptional regulation in Morus alba. nih.govacs.orgsemanticscholar.orgnih.gov Differential expression analysis and coexpression analysis have helped pinpoint genes encoding key enzymes in the putative moracin biosynthetic pathway. nih.govacs.orgsemanticscholar.orgnih.gov The expression levels of these genes have been verified using techniques like real-time quantitative reverse transcription PCR (qRT-PCR). nih.govacs.orgnih.gov

Studies have shown that the expression of genes involved in moracin biosynthesis can be influenced by various factors, including different tissues and environmental stresses such as UV-B treatment and Botrytis cinerea infection. nih.govacs.orgsemanticscholar.orgnih.gov For instance, compounds in the moracin pathway were found to be enriched in fibrous roots and up-regulated in leaves treated with UV-B or infected with B. cinerea. nih.gov

Transcription factors (TFs) are known to play a significant role in regulating gene expression in secondary metabolism. acs.org Coexpression analysis has been used to identify putative transcription factors that might be involved in regulating moracin biosynthesis. nih.govacs.orgsemanticscholar.orgnih.gov Several TF families, including MYB, AP2/ERF, C2H2, bHLH, WRKY, GRAS, and C2C2, have been identified as potentially participating in this regulation. acs.org

In Vitro Enzymatic Assays for Pathway Confirmation

In vitro enzymatic assays are crucial for confirming the activity of putative enzymes and validating proposed biosynthetic pathways. nih.govsemanticscholar.orgnih.gov For moracins, in vitro enzymatic assays have been used to demonstrate key steps in the pathway. nih.govsemanticscholar.org For example, enzymatic activity assays in vitro showed that oxyresveratrol could be converted into moracin M under the catalysis of crude enzymes extracted from fibrous roots of mulberry seedlings. nih.govsemanticscholar.org This provided evidence for the enzymatic formation of the benzofuran ring in moracin M and led to the naming of the responsible enzyme(s) as moracin M synthase(s) (MMS). nih.govsemanticscholar.org

Synthetic Approaches to Moracin P and Analogues

Total Synthesis Strategies for Moracin P and Its Analogues

The total synthesis of moracin P involves the construction of its characteristic benzofuran (B130515) nucleus and the attached prenylated dihydrofuro[3,2-g]chromene system. Early reports detailed the first total synthesis of moracin P, laying the groundwork for subsequent synthetic efforts. kribb.re.krrsc.orgrsc.orgrsc.orgxinkexue.com

Application of Sonogashira Cross-Coupling Reactions

A prominent strategy in the total synthesis of moracin P and related moracins is the application of the Sonogashira cross-coupling reaction. kribb.re.krrsc.orgrsc.orgrsc.orgxinkexue.comsci-hub.sepsu.edu This reaction, catalyzed by palladium, is effective in forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. In the synthesis of moracin P, this typically involves coupling a suitably substituted ortho-iodophenol or a pre-formed benzofuran intermediate with an acetylene (B1199291) derivative that carries the necessary functional groups for the side chain. rsc.orgrsc.orgpsu.edu This coupling step is often designed to be followed by an in situ cyclization, directly leading to the formation of the benzofuran ring system. kribb.re.krrsc.orgrsc.orgxinkexue.com For example, a reported synthesis of moracin P involved the Sonogashira coupling of a benzohydrofuran core with a substituted ethynylbenzene. rsc.org

In Situ Cyclization Methodologies

A key feature of several synthetic routes to moracin P is the use of in situ cyclization following the Sonogashira cross-coupling. cdutcm.edu.cnkribb.re.krrsc.orgrsc.orgbiomolther.org This approach allows for the direct formation of the benzofuran ring from the product of the coupling reaction without the need for isolating intermediates. The cyclization typically occurs through an intramolecular reaction between a nucleophilic group, such as a hydroxyl group on the coupled product, and the alkyne functionality. kribb.re.krrsc.orgrsc.orgxinkexue.com This one-pot process enhances the efficiency of the synthesis by reducing the number of steps and purifications required.

Preparation of Moracin P Analogues for Biological Research

The synthesis of moracin P analogues is a critical aspect of research aimed at understanding the relationship between chemical structure and biological activity. ontosight.aichemfaces.com By preparing compounds with systematic modifications to the moracin P scaffold, researchers can identify the structural features essential for specific biological effects, such as the inhibition of HIF-1 or anti-inflammatory responses. chemfaces.comspandidos-publications.comnih.gov The synthetic strategies employed for analogues often mirror those developed for the total synthesis of moracin P, utilizing similar coupling and cyclization reactions but incorporating different substituents on the starting materials. rsc.orgnih.gov This allows for the creation of diverse sets of analogues that can be screened for enhanced potency, selectivity, or other desirable pharmacological properties. chemfaces.com

Pharmacological and Biological Activities of Moracin P: Mechanistic Insights

Modulation of Hypoxia-Inducible Factor (HIF) Pathways

Hypoxia-inducible factors (HIFs) are key transcription factors that play a critical role in cellular adaptation to low-oxygen environments, influencing processes such as angiogenesis, metabolism, and cell survival. Moracin P has been identified as an inhibitor of the HIF pathway.

Inhibition of HIF-1/HIF-1α Activity

Moracin P exhibits potent inhibitory activity against hypoxia-inducible factor-1 (HIF-1) in vitro. medchemexpress.comchemfaces.comtargetmol.com HIF-1 is a heterodimeric protein complex consisting of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). mdpi.comglpbio.com Studies have shown that moracin P can suppress the activity of HIF-1α. nih.gov

Research utilizing a cell-based hypoxia-response element (HRE) reporter assay in Hep3B cells demonstrated that moracin P inhibited HIF-1 inhibitory activity with an IC₅₀ value of 10.7 nM. researchgate.net Another study reported an IC₅₀ of 0.65 µM for Moracin P in inhibiting HIF-1 activation in Hep3B cells. mdpi.com Furthermore, Moracin P has been shown to inhibit HIF-1alpha accumulation in human Hep3B cells, assessed by measuring the decrease in VEGF levels via ELISA after 20 hours, with an IC₅₀ of 10.7 μM. medchemexpress.com Inhibition of hypoxia-induced HIF1alpha activation in human Hep3B cells after 16 hours by HRE-luciferase assay showed an IC₅₀ of 10.7 μM for Moracin P. medchemexpress.com

Cellular Models for HIF Pathway Research (e.g., Hep3B hepatocellular carcinoma cells)

Human Hep3B hepatocellular carcinoma cells are a frequently used cellular model for investigating the effects of compounds on the HIF pathway. medchemexpress.commdpi.comresearchgate.net These cells are amenable to studies involving the assessment of HIF-1 activity through reporter gene assays and the measurement of downstream targets like vascular endothelial growth factor (VEGF). medchemexpress.commdpi.com Moracin P's inhibitory effects on HIF-1/HIF-1α activity have been extensively studied in this cell line. medchemexpress.commdpi.comresearchgate.netnih.gov

Anti-inflammatory Mechanisms

Moracin P has also demonstrated significant anti-inflammatory properties, mediated through the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediators.

Targeting the NF-κB Pathway

A primary mechanism underlying the anti-inflammatory effects of moracin P involves targeting the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.netnih.govnii.ac.jpnih.govigib.res.infrontiersin.org NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. nii.ac.jpjsps.go.jp Activation of NF-κB leads to the production of various pro-inflammatory molecules. jsps.go.jp

Studies have shown that moracin P can significantly inhibit NF-κB activity. researchgate.netnih.govnii.ac.jpnih.govigib.res.in This inhibition has been observed in cellular models designed to assess NF-κB activation. researchgate.netnih.govnii.ac.jp For instance, in 4T1 breast cancer cells expressing a firefly luciferase gene under the control of an NF-κB response element, moracin P significantly inhibited NF-κB activity starting at a dose of 3 nM. nii.ac.jp

Suppression of Pro-inflammatory Mediators

Moracin P contributes to anti-inflammatory effects by suppressing the production and expression of various pro-inflammatory mediators. These mediators include cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.goviosrjournals.orgplos.orgnih.govimrpress.com

Suppression of these mediators has been observed in different cellular contexts. For example, moracin treatment inhibited the accumulation of inflammatory cytokines like IL-1β, IL-6, and TNF-α in LPS-induced nucleus pulposus cells. nih.gov While direct data for Moracin P on RAW 264.7 macrophages regarding the suppression of specific mediators like NO, IL-1β, IL-6, and TNF-α is less explicit in the provided snippets compared to related compounds or extracts, Moracin P has been shown to inhibit NF-κB activation in these cells, a pathway that regulates the expression of these mediators. plos.orgnih.govimrpress.comresearchgate.net Inhibition of COX-2 expression has also been linked to the anti-inflammatory effects of moracin. iosrjournals.org

Cellular Models for Anti-inflammatory Studies (e.g., 4T1 breast cancer cells, HaCaT keratinocytes, RAW 264.7 macrophages)

Several cellular models are employed to investigate the anti-inflammatory properties of moracin P.

4T1 breast cancer cells: These cells, particularly those engineered to express an NF-κB reporter, are used for screening and evaluating the inhibitory effects of compounds on NF-κB activation. researchgate.netnih.govnii.ac.jpnih.govigib.res.in Moracin P has been shown to suppress NF-κB activity in this model. researchgate.netnih.govnii.ac.jp

HaCaT keratinocytes: Human HaCaT keratinocytes are utilized to study the cytoprotective and anti-inflammatory effects of moracin P, particularly in the context of damage induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). researchgate.netnih.govnii.ac.jpnih.govigib.res.infrontiersin.orgspandidos-publications.com Moracin P has been shown to protect HaCaT cells against TRAIL-induced cellular damage, which is associated with NF-κB activation. researchgate.netnih.govnii.ac.jpigib.res.inspandidos-publications.com This protective effect may involve the upregulation of anti-apoptotic proteins like Bcl-xL and Bcl-2. researchgate.netnih.govigib.res.inspandidos-publications.com

RAW 264.7 macrophages: Murine RAW 264.7 macrophages are a common model for studying inflammatory responses, often induced by lipopolysaccharide (LPS). nih.govplos.orgnih.govimrpress.com While some studies on RAW 264.7 cells focus on related moracin compounds or Morus alba extracts, Moracin P has been shown to inhibit TLR ligand-induced NF-κB activation in these cells. researchgate.net This suggests a role for moracin P in modulating the inflammatory response in macrophages by targeting the NF-κB pathway. plos.orgnih.govimrpress.comresearchgate.net

Antioxidant and Reactive Oxygen Species (ROS) Modulation

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various pathological conditions, including neurodegenerative diseases and diabetes. health.com Modulating ROS levels is a key strategy in mitigating cellular damage.

Reduction of Oxygen-Glucose Deprivation (OGD)-Induced ROS Production

Studies have demonstrated that Moracin P effectively reduces the production of reactive oxygen species induced by oxygen-glucose deprivation (OGD). medchemexpress.comnih.govtargetmol.com OGD is an in vitro model used to simulate ischemic conditions, which are characterized by a significant increase in ROS levels. frontiersin.orgfrontiersin.org Moracin P has been shown to reduce ROS production in OGD-induced cell death with an IC50 value of 1.9 μM. medchemexpress.comnih.govtargetmol.com This effect is observed to be dose-dependent. medchemexpress.comnih.gov

Implications for Cellular Oxidative Stress Responses

The ability of Moracin P to reduce OGD-induced ROS production has direct implications for its role in modulating cellular oxidative stress responses. By lowering excessive ROS levels, Moracin P can help protect cells from oxidative damage that contributes to cell death under ischemic conditions. nih.govchemfaces.com This suggests that Moracin P may support the intrinsic antioxidant defense mechanisms of cells, helping to restore redox homeostasis. frontiersin.org

Neuroprotective Effects in Cellular Systems

Neuroprotection involves the preservation of neuronal structure and function, particularly in the face of insults such as ischemia or oxidative stress. frontiersin.org

Protection Against OGD-Induced Cell Death

Moracin P has exhibited neuroprotective effects by enhancing cell viability in the context of OGD-induced cell death. medchemexpress.comnih.govnih.gov In neuroblastoma SH-SY5Y cells, a commonly used cell line for studying neuronal function and protection mednexus.org, Moracin P demonstrated a dose-dependent enhancement of cell viability against OGD-induced cell death. medchemexpress.comnih.gov The EC50 value for this effect in SH-SY5Y cells was determined to be 10.4 μM. medchemexpress.comnih.govtargetmol.com

Application in Neuroblastoma Cell Lines (e.g., SH-SY5Y cells)

The use of neuroblastoma cell lines, such as SH-SY5Y, has been instrumental in evaluating the neuroprotective potential of compounds like Moracin P. medchemexpress.comnih.govchemfaces.commednexus.orgresearchgate.net These cell models allow for controlled in vitro studies to investigate the mechanisms by which compounds protect neuronal cells from various stressors. Research using SH-SY5Y cells has provided evidence that Moracin P, along with other compounds from Morus species, can increase the survival of neuronal cells subjected to damaging conditions like OGD. researchgate.net

The following table summarizes some key findings regarding Moracin P's effects on ROS production and cell viability in SH-SY5Y cells under OGD conditions:

AssayConditionCell LineValueReference
ROS Production InhibitionOGD-induced ROSSH-SY5YIC50 = 1.9 μM medchemexpress.comnih.govtargetmol.com
Cell Viability EnhancementOGD-induced Cell DeathSH-SY5YEC50 = 10.4 μM medchemexpress.comnih.govtargetmol.com

Antidiabetic Potentials

Diabetes mellitus is a metabolic disorder characterized by elevated blood glucose levels. health.com The management of diabetes often involves targeting enzymes involved in glucose metabolism.

Studies have investigated the potential antidiabetic properties of Moracin P, focusing on its effects on key metabolic enzymes. Moracin P has been evaluated for its in vitro inhibitory activity against α-glucosidase and α-amylase, enzymes that play a role in carbohydrate digestion and glucose absorption. nih.govresearchgate.netmdpi.com

Research indicates that Moracin P is a potent inhibitor of α-glucosidase, exhibiting an in vitro IC50 value of 16.6 µM. nih.govresearchgate.net This demonstrates a significantly higher potency compared to the common antidiabetic drug acarbose (B1664774), which has an IC50 of 486 µM against α-glucosidase. nih.govresearchgate.net However, Moracin P did not show activity against α-amylase. nih.govresearchgate.net

In addition to enzyme inhibition, in silico docking studies have explored the interaction between Moracin P and α-glucosidase, revealing a strong binding affinity of -9.5 kcal/mol. nih.govresearchgate.net Furthermore, Moracin P has been shown to exhibit moderate inhibitory effects on dipeptidyl peptidase-4 (DPP4), an enzyme involved in glucose metabolism regulation. researchgate.net

These findings provide scientific support for the traditional use of plants containing Moracin P in the management of diabetes and highlight Moracin P as a compound with promising antidiabetic potential through mechanisms involving enzyme inhibition. nih.govresearchgate.netnih.gov

The following table summarizes Moracin P's inhibitory activity against key metabolic enzymes:

EnzymeIn vitro IC50 (µM)Compared to Acarbose (α-glucosidase)In silico Binding Affinity (kcal/mol)Reference
α-Glucosidase16.6More potent-9.5 nih.govresearchgate.net
α-AmylaseNot activeNot applicableNot specified nih.govresearchgate.net
DPP4Moderate inhibition notedNot applicableNot specified researchgate.net

Alpha-Glucosidase Inhibition

Moracin P has demonstrated inhibitory activity against alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates in the intestine, making it a potential target for managing postprandial blood glucose levels. nih.govresearchgate.net Studies have shown that Moracin P is a more potent inhibitor of alpha-glucosidase compared to the common antidiabetic drug acarbose. nih.gov

Research involving Morus mesozygia root bark extracts led to the isolation of Moracin P, which exhibited an in vitro IC50 value of 16.6 µM against alpha-glucosidase, while acarbose had an IC50 of 486 µM. nih.gov In silico studies suggest that Moracin P interacts with the alpha-glucosidase enzyme (PDB: 3AJ7) with a binding affinity of -9.5 kcal/mol, stabilizing within the active site through hydrogen bonds, pi interactions, and hydrophobic interactions. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Moracin P has also been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). nih.govresearchgate.netsemanticscholar.org PTP1B is a key negative regulator of insulin (B600854) signaling, and its inhibition is considered a strategy for improving insulin sensitivity in conditions like type 2 diabetes. semanticscholar.orgfrontiersin.org

Studies on Morus root bark have led to the isolation of Moracin P, among other PTP1B inhibitors. nih.gov While some compounds isolated from Morus species showed potent PTP1B inhibitory activity with IC50 values ranging from 1.6 ± 0.3 µM to 16.9 ± 1.1 µM, Moracin P showed a marginal inhibitory effect against PTP1B in one study researchgate.net, while another study reported an IC50 value of 55.04 ± 2.05 µM nih.gov.

Effects on Dipeptidyl Peptidase 4 (DPP4) Activity

Investigations into the antidiabetic properties of compounds from Morus mesozygia have also examined the effects of Moracin P on Dipeptidyl Peptidase 4 (DPP4) activity. nih.govnih.govresearchgate.net DPP4 is an enzyme that degrades incretin (B1656795) hormones, which play a role in glucose homeostasis. mdpi.comjapsonline.com Inhibition of DPP4 is a therapeutic approach for type 2 diabetes. mdpi.comjapsonline.com

Moracin P demonstrated moderate inhibition of DPP4 activity in in vitro assays. nih.govnih.gov At a concentration of 100 µM, a new arylbenzofuran derivative showed 15% inhibitory activity against DPP4, while Moracin M exhibited a superior effect with a residual peptidase activity of 62.7% compared to the control. nih.gov

Antiviral Activity Research (e.g., against Hepatitis C Virus)

Research has explored the antiviral potential of Moracin P, including its activity against the Hepatitis C Virus (HCV). researchgate.net HCV infection is a significant global health concern, and the development of effective antiviral agents is crucial. nih.govmjima.org

Moracin P has shown potent inhibitory activity against chronic hepatitis C virus (HCV) in cell-based assays, with an IC50 value of 42.9 µM. researchgate.netnih.gov In comparison, Moracin M, a related compound, was less potent against HCV, with an IC50 value greater than 100 µM. researchgate.netnih.gov

Beta-Secretase (BACE1) Inhibition Studies

Moracin P and other moracin derivatives have been investigated for their potential to inhibit Beta-Secretase (BACE1). acs.orgresearchgate.netresearchgate.net BACE1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. acs.orgresearchgate.net Inhibition of BACE1 is a therapeutic strategy for Alzheimer's disease. acs.orgresearchgate.net

A study on arylbenzofurans from Morus alba demonstrated that Moracin P was a potent inhibitor of BACE1, with a submicromolar IC50 value of 0.73 ± 0.03 µM. acs.org This activity was better than that of the reference compound quercetin (B1663063) (IC50, 3.38 ± 0.05 µM). acs.org Kinetic studies revealed that Moracin P acted as a noncompetitive inhibitor of BACE1. acs.org

Indirect Biological Activities through Analogues (e.g., Phosphodiesterase 4 (PDE4) inhibition via Moracin M derivatives)

While research directly on Moracin P's inhibition of Phosphodiesterase 4 (PDE4) is limited in the provided context, studies on Moracin M, a related compound, and its derivatives have shown significant PDE4 inhibitory activity. scienceopen.comcenmed.comnews-medical.netwikipedia.orgtargetmol.comresearchgate.netnih.gov PDE4 enzymes play a role in inflammatory processes, and their inhibition is a target for treating inflammatory diseases, including respiratory conditions and psoriasis. scienceopen.comnews-medical.nettargetmol.comresearchgate.netnih.gov

Moracin M itself has been identified as a natural phosphodiesterase-4 inhibitor with IC50 values of 2.9 µM for PDE4D2 and 4.5 µM for PDE4B2. cenmed.comtargetmol.com Derivatives of Moracin M have been synthesized and evaluated for enhanced PDE4 inhibitory activity. For example, a derivative denoted as LW showed potent PDE4 inhibitory activity with an IC50 of 54 nM, demonstrating potential therapeutic applications in inflammatory conditions like psoriasis. scienceopen.comnews-medical.net This suggests that structural modifications of moracin scaffolds can lead to compounds with potent inhibitory effects on enzymes like PDE4, highlighting a potential avenue for developing analogues of Moracin P with targeted activities.

Structure Activity Relationship Sar Studies and Molecular Modeling of Moracin P

Correlating Structural Features with Observed Biological Potency

SAR studies on Moracin P and its analogues aim to establish a link between specific structural elements and their corresponding biological effects. This helps in identifying the pharmacophore, the essential structural features responsible for a compound's activity.

Significance of the 2-Arylbenzofuran Ring System

The 2-arylbenzofuran ring system forms the core scaffold of Moracin P and many other biologically active natural products from the Morus genus researchgate.netu-szeged.hu. This heterocyclic nucleus is considered fundamental for the diverse pharmacological properties observed in moracins and related compounds mdpi.comresearchgate.net. Studies on moracin analogues have highlighted the importance of this ring system for various activities, including the inhibition of hypoxia-inducible factor (HIF-1) chemfaces.comnih.govresearchgate.net. The presence of the 2-arylbenzofuran motif is a recurring theme in compounds exhibiting activities such as anticancer, antibacterial, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory effects mdpi.com.

Impact of Substituents and Stereochemistry on Activity

The biological activity of Moracin P is significantly influenced by the nature and position of its substituents, as well as its stereochemistry. Moracin P features hydroxyl groups and a prenyl group attached to the 2-arylbenzofuran core frontiersin.orgu-szeged.hu.

Studies comparing Moracin P with its analogues and other related compounds have provided insights into the impact of these features:

Prenyl and Geranyl Groups: The presence of prenyl and geranyl groups at different positions on the 2-arylbenzofuran scaffold has been suggested to play an important role in enzyme inhibition and may increase cellular permeability mdpi.comacs.org.

Hydroxyl Groups: The position and number of hydroxyl groups can influence activity. For instance, variations in the phenolic portion of moracins have been part of SAR investigations researchgate.net.

Stereochemistry: The stereochemistry of the core scaffold, particularly the (R)-configuration, has been shown to be important for the inhibitory activity against HIF-1 chemfaces.comnih.govresearchgate.net. The activity of some analogues can be altered by changes in stereochemistry researchgate.net.

Methoxy (B1213986) Derivatives: In some cases, a methoxy derivative of a biologically active moracin analogue has been found to be inactive, suggesting that the free hydroxyl group is crucial for activity nih.gov.

Glycosylation: Glycosylation at certain positions can impact the ameliorating effects of moracin P derivatives nih.gov.

These findings emphasize that subtle modifications to the substituents and stereochemistry of the Moracin P structure can lead to significant differences in biological potency and target specificity.

In Silico Approaches to Ligand-Target Interactions

In silico methods, such as molecular docking and molecular dynamics simulations, are valuable tools for investigating the potential binding modes of Moracin P with its target proteins and assessing the stability of these interactions. These computational approaches complement in vitro studies by providing a molecular-level understanding of the observed biological activities.

Molecular Docking Analysis to Predict Binding Modes

Molecular docking is widely used to predict the preferred orientation (binding mode) of a ligand, such as Moracin P, within the active site of a target protein and to estimate the binding affinity mdpi.comimpactfactor.org. This technique helps to identify potential interaction sites and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Studies involving Moracin P and its analogues have utilized molecular docking to explore interactions with various targets:

α-Glucosidase: Molecular docking studies predicted Moracin P as a potential α-glucosidase inhibitor, showing a favorable binding affinity. The compound is stabilized within the active site through hydrogen bonds, pi interactions, and hydrophobic interactions frontiersin.org.

CD36: Molecular docking technology has been used to predict the potential binding site of active moracin P derivatives with CD36, suggesting hydrogen bonds and requiring less binding energy compared to less effective analogues nih.gov.

Soluble Epoxide Hydrolase (sEH): Molecular docking simulations have indicated that moracin derivatives can interact with sEH by forming hydrogen bonds and hydrophobic interactions within the catalytic pocket mdpi.comresearchgate.net.

HIF-1α: While not explicitly stated for Moracin P, molecular docking has been used in studies of moracin analogues targeting HIF-1α acs.org.

PTP1B: Molecular docking has been employed to investigate ligand and receptor interactions of 2-arylbenzofuran analogues, including those with a moracin moiety, with PTP1B, suggesting that they inhibit these enzymes with low binding energy through various interactions in the active site mdpi.comacs.org.

Molecular docking provides valuable insights into how Moracin P might interact with its biological targets at the atomic level, guiding further experimental design and the rational design of more potent analogues.

Molecular Dynamics Simulations to Assess Binding Stability

Molecular dynamics (MD) simulations extend the information gained from molecular docking by simulating the dynamic behavior of the ligand-protein complex over time researchgate.net. This allows researchers to assess the stability of the predicted binding pose, observe conformational changes, and gain a more realistic picture of the interactions in a dynamic environment.

MD simulations have been applied in studies related to moracins:

MD simulations have been used to verify results obtained from molecular docking studies of moracin analogues interacting with targets like phosphodiesterase-4 (PDE4) drugbank.comnih.gov and α-glucosidase researchgate.net.

MD simulations can help assess the stability of ligand-protein binding interactions researchgate.net.

While specific MD simulation data solely focused on Moracin P's interaction with a target is less prevalent in the provided results, the application of this technique to moracin analogues underscores its relevance in understanding the dynamic aspects of Moracin P's binding to its targets drugbank.comnih.govresearchgate.net.

MD simulations provide a more comprehensive understanding of the long-term stability and dynamics of the complex formed between Moracin P and its target, which is crucial for drug discovery and development.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to build mathematical models that correlate structural descriptors of a series of compounds with their biological activities imist.maimist.ma. These models can then be used to predict the activity of new, untested compounds based on their structures. QSAR can help identify the key structural features that quantitatively influence activity.

While direct QSAR studies focused exclusively on Moracin P are not explicitly detailed in the provided search results, QSAR methodologies have been applied to moracin analogues and other related phenolic compounds:

QSAR studies have been conducted on moracin analogues to understand their inhibitory activity against targets like HIF-1 acs.org.

QSAR modeling has been applied to other series of phenolic compounds and heterocyclic molecules to predict various biological activities, demonstrating the applicability of this approach to compounds with structural similarities to moracin P imist.maimist.maresearchgate.netmdpi.com.

These studies often involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods (like multiple linear regression, principal component analysis, or artificial neural networks) to build predictive models imist.maimist.maresearchgate.netmdpi.com.

The application of QSAR to moracin analogues and similar compounds suggests that this methodology can be valuable in understanding and predicting the biological activity of Moracin P and in guiding the design of novel derivatives with improved properties.

Analytical Methodologies in Moracin P Research

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are fundamental in natural product research for the separation, purification, and analysis of compounds like Moracin P. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in tandem, are key tools for assessing purity and quantifying the compound in complex research samples.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

HPLC is widely employed in Moracin P research for profiling complex extracts and assessing the purity of isolated Moracin P. This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase. Reverse-phase HPLC is commonly used, often with C18 columns. For instance, purity can be assessed using RP-HPLC with specific gradient elution systems, such as gradients of acetonitrile (B52724) and water uni.luguidetopharmacology.orgmims.com. HPLC is also utilized in the analysis of metabolites involved in the moracin biosynthetic pathway in plants like Morus alba fishersci.cacdutcm.edu.cn. Specific methods might involve a Capcell Pak C18 column with a gradient elution system of acetonitrile and water at a defined flow rate and temperature guidetopharmacology.orgmims.com. The purity of synthesized moracin P can be determined by RP-HPLC, with reported retention times under specific method conditions uni.lu.

Mass Spectrometry (MS) for Identification and Verification

Mass Spectrometry is an indispensable tool for the identification and verification of Moracin P, often coupled with chromatographic methods like HPLC (LC-MS). MS provides information about the molecular weight of the compound and its fragmentation pattern, which is critical for confirming its structure uni.lucdutcm.edu.cn. High-resolution mass spectrometry (HRMS), including techniques like HRMS (EI+) and high-resolution electrospray ionization mass spectra (HRESIMS), is used to determine the exact mass of Moracin P and its derivatives, allowing for the confirmation of their elemental composition uni.luwikidata.org. LC-MS/MS has also been employed in the analysis of compounds from natural sources that include moracin derivatives fishersci.ca. The combination of HPLC with MS detection allows for the simultaneous separation and identification of Moracin P within complex mixtures guidetopharmacology.orgmims.comcdutcm.edu.cn.

Spectroscopic Techniques for Characterization of Moracin P and Derivatives in Research Contexts (e.g., NMR, UV-Vis)

Spectroscopic methods provide crucial information about the structural features of Moracin P and its derivatives. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly used for this purpose.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a primary technique for the structural elucidation of natural products like moracins uni.luguidetopharmacology.orgmims.comuni.lunih.gov. Analysis of the chemical shifts, splitting patterns, and coupling constants in NMR spectra allows researchers to determine the arrangement of atoms and functional groups within the Moracin P molecule uni.lunih.gov. Detailed ¹H and ¹³C NMR spectroscopic data for Moracin P and related compounds have been reported, providing key information for their identification and characterization uni.lu.

UV-Vis spectroscopy is often used in conjunction with HPLC for the detection of Moracin P based on its chromophores, which absorb light in the UV-Vis range mims.com. While less detailed for full structural elucidation compared to NMR or MS, UV-Vis spectra can provide a characteristic absorption profile that aids in the identification and can be used for quantification when a known standard is available flybase.orgnih.govwikipedia.org. The presence of unsaturated groups and heteroatoms in organic compounds can lead to characteristic peaks in the UV-Vis spectrum flybase.org.

Biochemical and Cell-Based Assays for Activity Profiling

Biochemical and cell-based assays are essential for evaluating the biological activities of Moracin P, providing insights into its potential mechanisms of action. These assays help profile the compound's effects on specific cellular pathways and enzymatic targets.

Luciferase Reporter Gene Assays (e.g., HRE assay)

Luciferase reporter gene assays are frequently used to study the effect of Moracin P on gene expression regulated by specific transcription factors. The Hypoxia Response Element (HRE) luciferase reporter assay is a notable example, used to assess the inhibitory activity of Moracin P on hypoxia-inducible factor-1 alpha (HIF-1alpha) activation wikidata.orgnih.govnih.govcenmed.comwikipedia.orgcenmed.com. In this assay, cells (such as human Hep3B cells) are co-transfected with a plasmid containing HRE sequences linked to a luciferase reporter gene wikidata.orgnih.govwikipedia.org. The activity of luciferase, measured by luminescence, reflects the level of HIF-1alpha activation. Moracin P has shown potent inhibitory activity against hypoxia-induced HIF-1alpha activation in Hep3B cells, with reported IC₅₀ values nih.govwikipedia.org.

Another application of luciferase reporter assays in moracin research is the evaluation of NF-κB pathway modulation. Moracin O and P have been shown to inhibit NF-κB-dependent luciferase reporter activity in cancer cell lines, indicating potential anti-inflammatory effects by targeting the NF-κB pathway guidetopharmacology.orgmims.com.

Here is a summary of findings from luciferase reporter gene assays:

Assay TypeTarget Pathway/FactorCell LineReported Activity (e.g., IC₅₀)Reference
HRE-luciferase reporter assayHIF-1alpha activationHep3BPotent inhibition (IC₅₀ values reported) nih.govwikipedia.org
NF-κB luciferase reporter assayNF-κB pathway4T1 cellsSignificant inhibition starting at 3 nM guidetopharmacology.orgmims.com

Enzymatic Inhibition Assays (e.g., α-glucosidase, PDE4)

Enzymatic inhibition assays are employed to determine if Moracin P can inhibit the activity of specific enzymes. This is crucial for understanding its potential therapeutic applications, particularly in metabolic disorders and inflammatory conditions.

Moracin P has been investigated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. Studies have shown that Moracin P can act as an inhibitor of α-glucosidase wikimedia.orgnih.gov. Compared to the known inhibitor acarbose (B1664774), Moracin P has demonstrated better inhibitory activity against α-glucosidase in vitro, with a reported IC₅₀ value wikimedia.org.

Phosphodiesterase 4 (PDE4) inhibition is another area of research related to moracins, particularly Moracin M and its derivatives, which are potent PDE4 inhibitors mycocentral.eu. While direct PDE4 inhibition data specifically for Moracin P is less prominent in the search results compared to Moracin M, the study of PDE4 inhibition within the moracin family highlights the use of enzymatic assays to explore the therapeutic potential of these compounds in inflammatory diseases. PDE4 inhibitors are considered targets for treating inflammatory conditions like asthma and psoriasis.

Here is a summary of findings from enzymatic inhibition assays for Moracin P and related moracins:

EnzymeCompoundReported Activity (e.g., IC₅₀)Reference
α-glucosidaseMoracin P16.6 µM wikimedia.org
α-glucosidaseMoracin M40.9 µM wikimedia.org
α-glucosidaseAcarbose486 µM wikimedia.org
PDE4D2Moracin M2.9 µM mycocentral.eu
PDE4B2Moracin M4.5 µM mycocentral.eu
PDE5A1Moracin M>40 µM mycocentral.eu
PDE9A2Moracin M>100 µM mycocentral.eu
PDE4 (subtype not specified)LW (Moracin M derivative)54 nM

Cell Viability and Cytoprotection Assays

Cell viability and cytoprotection assays are fundamental tools in Moracin P research, primarily used to evaluate its potential to protect cells from various damaging stimuli. These assays quantify the number of living cells after treatment, providing insights into the compound's potential therapeutic effects.

Studies have utilized Moracin P to investigate its protective effects against oxygen-glucose deprivation (OGD)-induced cell death in neuroblastoma SH-SY5Y cells. The MTT reduction assay was employed to measure cell viability in these experiments. Moracin P demonstrated an ability to enhance cell viability in a dose-dependent manner following OGD-induced damage. The half maximal effective concentration (EC₅₀) for Moracin P in enhancing SH-SY5Y cell viability against OGD was determined to be 10.4 µM. cenmed.com Furthermore, Moracin P was found to reduce reactive oxygen species (ROS) production in OGD-induced cell death, with an half maximal inhibitory concentration (IC₅₀) of 1.9 µM. cenmed.comfishersci.ca

Another significant application of cell viability assays in Moracin P research involves its cytoprotective effects against tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced cellular damage in human HaCaT keratinocytes. nih.govuni.luciteab.commycocentral.eu TRAIL is known to induce cellular damage through the activation of inflammatory signaling pathways. nih.govuni.lu Both Moracin O and Moracin P showed significant cytoprotective effects in HaCaT cells subjected to TRAIL-induced damage, as evaluated by WST-1 assays. nih.govuni.lu

The following table summarizes some of the findings from cell viability and cytoprotection assays involving Moracin P:

Cell LineStimulusAssay MethodEffect MeasuredEC₅₀ or IC₅₀ ValueReference
SH-SY5YOGDMTTEnhanced Cell Viability10.4 µM cenmed.com
SH-SY5YOGDFACS (for ROS)Reduced ROS Production1.9 µM cenmed.comfishersci.ca
HaCaTTRAILWST-1CytoprotectionNot specified nih.govuni.lu

These results highlight the protective potential of Moracin P in different cellular stress models, as quantified by standard cell viability and cytoprotection assays.

Western Blot Analysis for Protein Expression Studies

Western blot analysis is a widely used technique to detect and quantify specific protein levels within a sample. In Moracin P research, this method has been instrumental in investigating the molecular mechanisms underlying its observed biological effects, particularly its anti-inflammatory and anti-apoptotic activities.

Studies examining the anti-inflammatory effects of Sohakuhi extract, which contains Moracin P, on TRAIL-induced cellular damage in HaCaT cells utilized Western blot analysis. This technique was employed to assess the protein levels of key signaling molecules involved in apoptosis and inflammation. Specifically, Western blotting was used to determine the expression levels of phosphorylated p65 (p-p65) and total p65, a subunit of NF-κB, a critical transcription factor in inflammatory responses. nih.govuni.lu The analysis also included the evaluation of anti-apoptotic proteins such as Bcl-xL and Bcl-2, as well as the pro-apoptotic protein Bax. nih.govuni.lu The findings indicated that Sohakuhi extract treatment modulated the expression of these proteins, contributing to its protective effects against TRAIL-induced damage. nih.govuni.lu

Another study investigating the effects of "moracin" (in a context suggesting Moracin P or related compounds from Morus alba) on LPS-induced inflammation in nucleus pulposus cells employed Western blot to analyze the protein expression of the Nrf-2/HO-1 and NF-κB/TGF-β signaling pathways. wikipedia.org The study reported that moracin treatment reversed the increased levels of p-NF-κBp65, p-IκBα, TGF-β, and p-smad-3, and the decreased levels of Nrf-2 and HO-1 observed in LPS-treated cells. wikipedia.org This suggests that Moracin P may exert its anti-inflammatory effects by modulating these signaling pathways at the protein level.

These Western blot studies provide valuable data on how Moracin P influences the expression and phosphorylation status of proteins involved in crucial cellular processes like inflammation and apoptosis.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

Quantitative Reverse Transcription PCR (qRT-PCR) is a sensitive technique used to quantify messenger RNA (mRNA) levels, providing insights into gene expression. This method is widely applied in molecular biology to study how the expression of specific genes changes under different experimental conditions. While qRT-PCR is a common tool in biological research, the conducted search for this article did not yield specific research findings detailing the use of qRT-PCR to analyze gene expression changes directly induced by Moracin P. Therefore, based on the available search results, specific applications of qRT-PCR in Moracin P research cannot be thoroughly discussed in this section.

Future Directions and Research Perspectives for Moracin P

Further Elucidation of Remaining Biosynthetic Pathway Gaps and Regulatory Mechanisms

The biosynthesis of moracins, including Moracin P, is an active area of research. While a putative biosynthetic pathway has been proposed, tracing back to the phenylpropanoid pathway, significant gaps and regulatory mechanisms remain unclear. tandfonline.comnih.govacs.orgacs.org Phenylalanine is believed to be converted to p-coumaroyl-CoA, a key intermediate. tandfonline.com Subsequent steps involve enzymes like p-coumaroyl CoA 2'-hydroxylase and stilbene (B7821643) synthase, leading to compounds like oxyresveratrol (B150227), which may serve as precursors for moracins. tandfonline.comnih.govbiorxiv.org Prenylation and oxidative cyclization are recognized as common modifications during moracin biosynthesis. tandfonline.comnih.govacs.org

Future research needs to focus on the functional characterization of the enzymes involved in the later stages of Moracin P biosynthesis. tandfonline.com Identifying and validating the specific prenyltransferases (PTs) and cytochrome P450s (CYP450s) responsible for the unique structural features of Moracin P is crucial. tandfonline.comnih.govacs.org Furthermore, understanding the transcriptional regulation of these biosynthetic genes is essential for potential metabolic engineering approaches to enhance Moracin P production in plants or microbial systems. tandfonline.comnih.govacs.org De novo transcriptome analysis has been employed to identify candidate genes and transcription factors, providing a foundation for these future investigations. nih.govacs.org

Discovery and Validation of Novel Pharmacological Targets and Undiscovered Mechanisms of Action

Current research has identified several potential pharmacological targets and mechanisms for Moracin P. It has shown inhibitory activity against hypoxia-inducible factor (HIF-1) and reduces reactive oxygen species (ROS) production. medchemexpress.commedchemexpress.com Moracin P, along with moracin O, targets the NF-κB pathway, contributing to anti-inflammatory and cytoprotective effects. nih.govspandidos-publications.comnih.gov Moracin P has also demonstrated inhibitory effects on α-glucosidase, an enzyme relevant to diabetes management. researchgate.netfrontiersin.org

Future research should aim to discover and validate novel molecular targets beyond those already identified. This could involve high-throughput screening assays and advanced proteomic techniques to identify proteins that interact with Moracin P. Further detailed mechanistic studies are needed to fully understand how Moracin P modulates pathways like NF-κB and HIF-1 at a molecular level. medchemexpress.comnih.govspandidos-publications.comnih.govmedchemexpress.comnih.gov For instance, while NF-κB suppression is observed, the precise binding sites or upstream signaling events modulated by Moracin P warrant further investigation. Similarly, the exact mechanism by which Moracin P inhibits HIF-1 accumulation, potentially through targeting proteins like hnRNPA2B1, requires deeper exploration. nih.govresearchgate.net Research into its effects on other signaling cascades involved in inflammation, oxidative stress, and cell proliferation is also warranted. ontosight.aimedchemexpress.commdpi.com

Development of Advanced Synthetic Strategies for Complex Moracin P Analogues and Derivatives

The chemical synthesis of Moracin P and its analogs is important for overcoming limitations in natural product isolation and for exploring structure-activity relationships. ontosight.aifindaphd.com Existing synthetic routes have been developed, but there is a continuous need for more efficient and scalable strategies. ontosight.aifindaphd.comsci-hub.se

Future directions in this area include the development of advanced synthetic methodologies, such as palladium-catalyzed C-H arylation, for the rapid assembly of the benzofuran (B130515) core of moracins. findaphd.com Research should focus on developing stereoselective synthesis routes to obtain specific enantiomers of Moracin P, as biological activity can be stereospecific. The synthesis of novel Moracin P analogues with modified substituents or core structures is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. ontosight.ainih.gov This includes designing and synthesizing potential prodrugs that could enhance bioavailability and target delivery. nih.gov High-throughput synthesis and screening techniques will be valuable in this endeavor.

Exploration of Moracin P in Broader In Vitro and Mechanistic Biological Models

While initial studies have explored Moracin P's effects in various in vitro models, including cancer cell lines and cells involved in inflammatory responses, broader investigation is needed. ontosight.aimedchemexpress.commdpi.comnih.gov Moracin P has shown activity against breast cancer cells and hepatocellular carcinoma cells, and has demonstrated neuroprotective effects in SH-SY5Y cells. medchemexpress.comnih.govnih.gov

Future research should expand the range of in vitro models to include a wider variety of cell types and disease models, such as those for cardiovascular diseases, metabolic disorders, and neurodegenerative diseases. ontosight.aimedchemexpress.comresearchgate.netfrontiersin.orgresearchgate.net Mechanistic studies in these models are essential to understand the cellular and molecular events underlying Moracin P's observed activities. This includes investigating its effects on cell signaling pathways, gene expression, protein interactions, and cellular processes like apoptosis, autophagy, and cell cycle progression. nih.govmdpi.comfrontiersin.orgresearchgate.net Studies using co-culture systems or 3D cell models could provide more physiologically relevant insights into Moracin P's effects.

Integration of Multi-Omics Data for a Systems Biology Understanding of Moracin P's Effects

A comprehensive understanding of Moracin P's biological effects requires the integration of data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. researchgate.net Transcriptome analysis has already been applied to study moracin biosynthesis. nih.govacs.org

Future research should utilize multi-omics approaches to gain a systems biology perspective on how Moracin P affects biological systems. Transcriptomic studies can reveal changes in gene expression profiles in response to Moracin P treatment, while proteomic analysis can identify altered protein levels and post-translational modifications. Metabolomic profiling can provide insights into the metabolic pathways influenced by Moracin P. Integrating these datasets can help to build a holistic picture of Moracin P's mechanisms of action, identify biomarkers of response, and predict potential off-target effects. researchgate.net This integrated approach can reveal complex interactions and regulatory networks that are not apparent from single-omics studies.

Comparative Studies with Other Natural 2-Arylbenzofurans for Enhanced Understanding of Class-Specific Activities

Moracin P belongs to the class of 2-arylbenzofurans, many of which are found in Morus species and exhibit diverse biological activities. ontosight.airesearchgate.netnih.govmdpi.com Other moracins like moracin O, moracin C, and moracin M have also been studied for their anti-inflammatory, antioxidant, and anticancer properties. medchemexpress.comnih.govspandidos-publications.comnih.govmedchemexpress.commdpi.comnih.govresearchgate.net

Future research should involve systematic comparative studies of Moracin P with other natural 2-arylbenzofurans. This would help to delineate the structural features responsible for specific biological activities and understand the class-specific effects. Comparing the potency, efficacy, and mechanisms of action of different moracins can provide valuable insights for the rational design of more effective therapeutic agents. frontiersin.orgfrontiersin.orgscienceopen.com Such studies can also help to identify potential synergistic or antagonistic effects when these compounds are present together, as they are in natural extracts. Comparative bioavailability and metabolism studies, similar to those conducted for other 2-arylbenzofurans, would also be beneficial. mdpi.com

Q & A

Q. What are the primary biological activities of Moracin P, and how are these activities methodologically validated?

Moracin P exhibits diverse biological activities, including anti-diabetic , anti-fibrotic , and neuroprotective effects . For example:

  • DPP4 inhibition : At 100 μM, Moracin P reduces DPP4 enzyme activity to 30% (vs. 50% with 10 μM Sitagliptin, a positive control) in enzymatic assays, validated via spectrophotometric methods .
  • Anti-fibrotic effects : It inhibits sodium oleate-induced epithelial-mesenchymal transition (EMT) via the CD36 pathway, assessed using Western blotting for EMT markers (e.g., E-cadherin, α-SMA) .
  • Neuroprotection : In SH-SY5Y neuroblastoma cells, Moracin P enhances cell survival under hypoxia (EC₅₀ = 10.4–15.9 μM) via MTT assays and reduces ROS production (IC₅₀ = 0.3–12.1 μM) using DCFH-DA fluorescence .

Key Methodologies :

  • Enzymatic assays (DPP4 inhibition).
  • Cell viability assays (MTT, ROS detection).
  • Protein expression analysis (Western blot, ELISA).

Q. How is Moracin P structurally characterized, and what analytical techniques resolve ambiguities in its identification?

Moracin P (C₁₉H₁₈O₅, MW 326.34) is identified via:

  • High-Resolution Mass Spectrometry (HRESIMS) : Confirms molecular formula (e.g., [M−H₂O]⁺ ion at m/z 309.12) .
  • NMR Spectroscopy : Full assignment of ¹H/¹³C signals in DMSO-d₆/CD₃OD, including HSQC, HMBC, and NOESY to resolve overlaps (e.g., distinguishing Moracin P from Moracin O via OH signal detection) .

Common Pitfalls :

  • Misidentification with Moracin O due to similar NMR shifts (e.g., δ 6.85–7.25 ppm aromatic signals). Resolution requires HRESIMS and selective HMBC experiments .

Advanced Research Questions

Q. What experimental models are used to study Moracin P’s neuroprotective effects, and how do results vary across injury paradigms?

Injury Model Cell Viability (%) Key Mechanism Reference
L-Glutamate (L-Glu) -5.0 ± 2.6% (Moracin P derivatives)Excitotoxicity mitigation
Na₂S₂O₄ (Hypoxia) 7.1 ± 2.52% (Moracin P 3’-O-glucoside)ROS suppression
3-Nitropropionic Acid (3-NP) -3.3 ± 2.6% (Moracin R)Mitochondrial dysfunction


Methodological Considerations :

  • Use SH-SY5Y or PC12 cells for neuroprotection studies.
  • Validate hypoxia with CoCl₂ or Na₂S₂O₄ and measure outcomes via LDH release/MTT assays .

Q. How do structural modifications of Moracin P influence its NF-κB inhibitory activity, and what are the critical pharmacophores?

  • Key Structural Determinants :
  • The benzofuran core and premylated side chain are critical for NF-κB inhibition. Moracin P (IC₅₀ < 10 μM) outperforms Moracin C (no activity) in luciferase reporter assays using 4T1 cells .

  • Hydroxyl group positioning : Moracin O and P share a 2,4-dihydroxybenzofuran motif, whereas Moracin C lacks this, explaining its inactivity .

    Experimental Design :

    • Compare analogs in NF-κB luciferase assays.
    • Use molecular docking to predict binding to IKKβ or p65 subunits.

Q. What contradictions exist in spectral data for Moracin P, and how are these resolved in structural elucidation?

  • Contradictions :
  • Moracin P and Moracin Q/R were initially misassigned due to overlapping ¹³C NMR shifts (e.g., δ 120–130 ppm for aromatic carbons) .

  • HRESIMS revealed Moracin P (C₁₉H₁₈O₅) vs. Moracin Q/R (C₁₉H₂₀O₆), resolving via [M−H₂O]⁺ ions .

    Resolution Strategies :

    • Use deuterated solvents (DMSO-d₆ vs. CD₃OD) to enhance signal separation.
    • Perform 2D NMR (HSQC, HMBC) to assign quaternary carbons unambiguously .

Q. How does Moracin P modulate HIF-1α in cancer, and what are its implications for in vitro experimental design?

  • Mechanism : Moracin P inhibits HIF-1α accumulation under hypoxia (1% O₂), validated via Western blotting in SH-SY5Y cells. This reduces VEGF and GLUT1 expression, critical for tumor adaptation .
  • Experimental Optimization :
  • Use hypoxic chambers or CoCl₂ to induce hypoxia.
  • Measure HIF-1α degradation via proteasome inhibitors (e.g., MG-132) to confirm pathway specificity .

Methodological Challenges in Moracin P Research

  • Synthesis and Purification : Moracin P’s labile prenyl group complicates synthesis. Use low-temperature (-20°C) storage and silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to prevent degradation .
  • Bioactivity Variability : Batch-to-batch differences in plant extracts affect reproducibility. Standardize using HPLC-PDA (λ = 280 nm) to ensure >95% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.